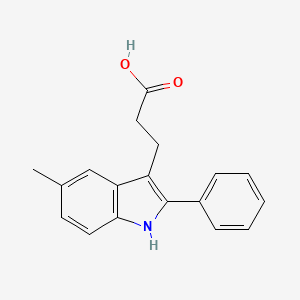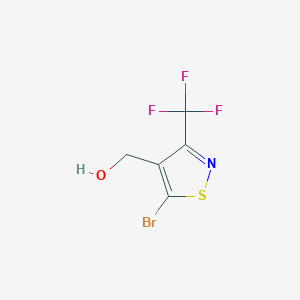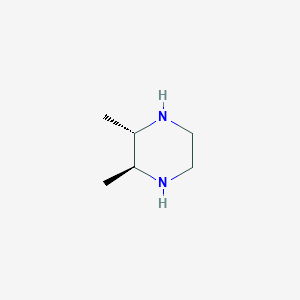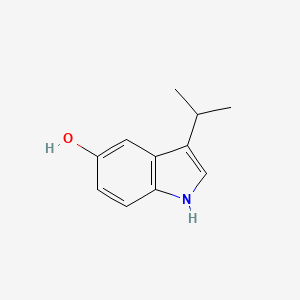
5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide
Vue d'ensemble
Description
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a phenylmethoxy group at the 2nd position, and a pyrazolyl group at the 4th position of the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base like sodium hydride.
Pyrazole Formation: The pyrazolyl group can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine, such as 4-aminopyrazole, under suitable conditions like the presence of a coupling agent (e.g., EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium alkoxides, amines, or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated, arylated, or aminated derivatives.
Applications De Recherche Scientifique
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methyl-N-(phenylmethoxy)benzamide
- 5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
- 2-Bromo-5-(N-methylpyrazol-4-yl)pyridine
Uniqueness
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C17H14BrN3O2 |
|---|---|
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-6-7-16(23-11-12-4-2-1-3-5-12)15(8-13)17(22)21-14-9-19-20-10-14/h1-10H,11H2,(H,19,20)(H,21,22) |
Clé InChI |
OFKPUHQBERIKGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CNN=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)



![2-Methylthiazolo[5,4-b]pyridin-6-amine](/img/structure/B8721691.png)
